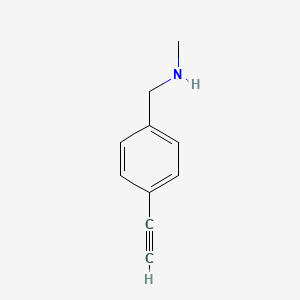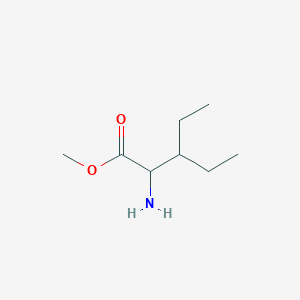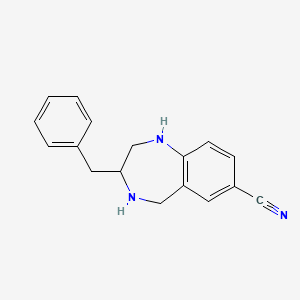![molecular formula C8H9N3 B11741312 6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile](/img/structure/B11741312.png)
6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(1R)-1-氨基乙基]吡啶-3-腈是一种化学化合物,其吡啶环在 3 位被氰基取代,在 6 位被氨基乙基取代。
准备方法
合成路线和反应条件
6-[(1R)-1-氨基乙基]吡啶-3-腈的合成通常涉及吡啶衍生物与适当试剂的反应。一种常见的方法是 3-氰基吡啶与 ®-1-氨基乙醇在特定条件下反应,生成所需产物。反应条件通常包括使用乙醇或甲醇等溶剂,并且可能需要催化剂来提高反应速率。
工业生产方法
该化合物的工业生产可能涉及使用连续流动反应器的大规模合成,以确保产品的一致质量和产量。该工艺将针对成本效益和效率进行优化,通常涉及自动化系统来控制温度、压力和反应物浓度等反应参数。
化学反应分析
反应类型
6-[(1R)-1-氨基乙基]吡啶-3-腈可以进行各种化学反应,包括:
氧化: 氨基乙基可以被氧化形成相应的氧化物。
还原: 氰基可以被还原形成胺类。
取代: 吡啶环可以与亲电试剂或亲核试剂发生取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用氢化铝锂或氢气在催化剂存在下的还原剂。
取代: 卤素或烷基化试剂等试剂可以在高温或碱存在的情况下使用。
主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氨基乙基的氧化可能生成硝基衍生物,而氰基的还原可能生成伯胺。
科学研究应用
6-[(1R)-1-氨基乙基]吡啶-3-腈在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建模块。
生物学: 研究其在生物化学分析中作为配体的潜力。
医学: 探索其潜在的治疗特性,包括抗菌和抗癌活性。
工业: 用于开发具有特定性能的材料,例如缓蚀剂.
作用机制
6-[(1R)-1-氨基乙基]吡啶-3-腈的作用机制涉及其与酶或受体等分子靶标的相互作用。氨基乙基可以与活性位点形成氢键,而吡啶环可以参与 π-π 相互作用。这些相互作用可以调节靶分子活性,从而导致观察到的生物学效应。
相似化合物的比较
类似化合物
6-[(1R)-1-氨基戊基]吡啶-3-腈: 结构相似,但烷基链更长。
6-[(1R)-1-氨基乙基]吡啶-3-甲酰胺: 结构相似,但具有酰胺基团而不是氰基团。
独特性
6-[(1R)-1-氨基乙基]吡啶-3-腈由于其独特的取代模式而具有独特之处,赋予其独特的化学和生物学特性。
属性
分子式 |
C8H9N3 |
|---|---|
分子量 |
147.18 g/mol |
IUPAC 名称 |
6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-6(10)8-3-2-7(4-9)5-11-8/h2-3,5-6H,10H2,1H3/t6-/m1/s1 |
InChI 键 |
FRRKLZBAPHATAJ-ZCFIWIBFSA-N |
手性 SMILES |
C[C@H](C1=NC=C(C=C1)C#N)N |
规范 SMILES |
CC(C1=NC=C(C=C1)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11741244.png)
![2-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11741253.png)
![3-methoxy-1-[1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B11741260.png)
![(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741265.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11741282.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11741283.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741292.png)


![[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride](/img/structure/B11741300.png)
![2-Cyano-3-(dimethylamino)-N-[(methoxyimino)methyl]prop-2-enamide](/img/structure/B11741305.png)

